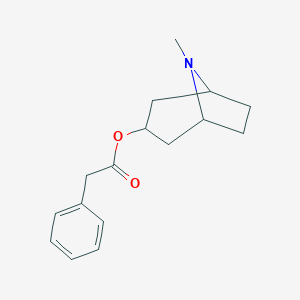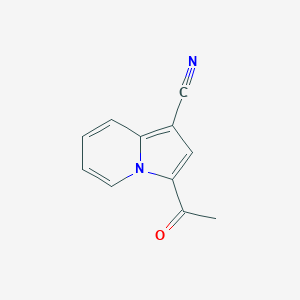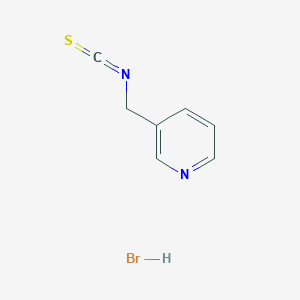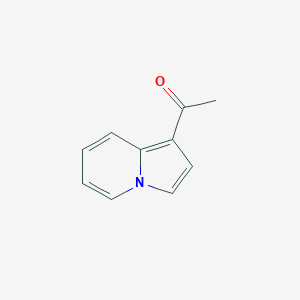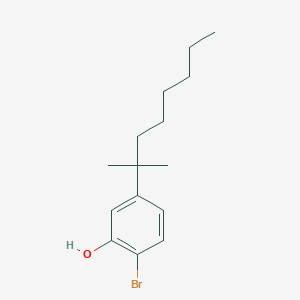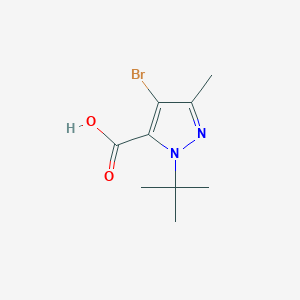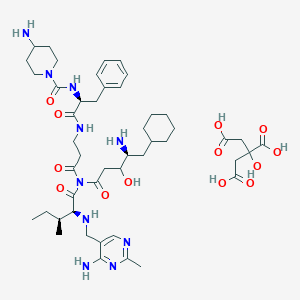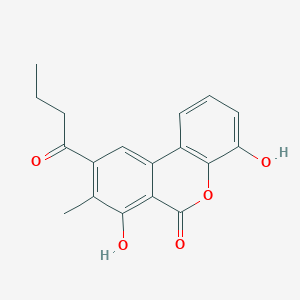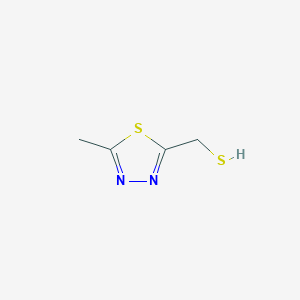
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that is synthesized through different methods.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use as an anti-cancer agent warrants further investigation. Finally, the development of new synthetic methods for (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol could lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a sulfur-containing heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Métodos De Síntesis
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is synthesized through various methods, including the reaction of methyl isothiocyanate with hydrazine hydrate, followed by reaction with formaldehyde. Another method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by reaction with formaldehyde and hydrazine hydrate. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has numerous scientific research applications. It has been studied for its potential use as a corrosion inhibitor, as a fungicide, and as an anti-inflammatory agent. In addition, it has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
148234-71-3 |
|---|---|
Nombre del producto |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol |
Fórmula molecular |
C4H6N2S2 |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
(5-methyl-1,3,4-thiadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 |
Clave InChI |
KFQYWGABRVFGKI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)CS |
SMILES canónico |
CC1=NN=C(S1)CS |
Sinónimos |
1,3,4-Thiadiazole-2-methanethiol, 5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
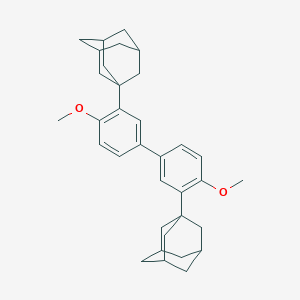
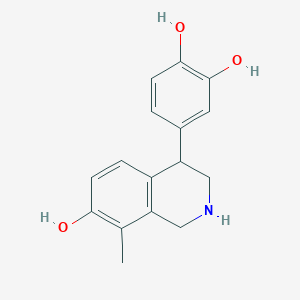
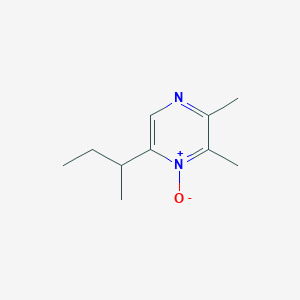
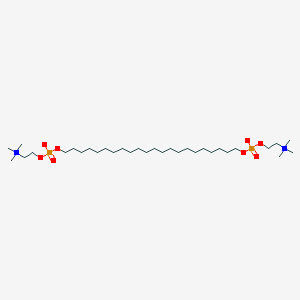
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
